

discovery and history of 1,4-Dioxaspiro[4.5]decane

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Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane

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An In-depth Technical Guide to **1,4-Dioxaspiro[4.5]decane**: Synthesis, Properties, and Historical Context

Introduction

1,4-Dioxaspiro[4.5]decane and its derivatives are significant compounds in organic synthesis and medicinal chemistry. The core structure, often referred to as cyclohexanone ethylene ketal, serves as a crucial protecting group for the carbonyl functionality of cyclohexanone. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols related to **1,4-Dioxaspiro[4.5]decane** and its pivotal precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The information is tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of **1,4-Dioxaspiro[4.5]decane** is intrinsically linked to the development of ketals as protecting groups for ketones in organic synthesis. The acid-catalyzed reaction of a ketone with a diol, such as ethylene glycol, to form a cyclic acetal is a fundamental transformation that allows for the temporary masking of the ketone's reactivity.^{[1][2]} This strategy enables chemists to perform reactions on other parts of a multifunctional molecule without affecting the carbonyl group.^[1] While a singular "discovery" paper for this specific spiro compound is not prominent in the historical literature, its synthesis is a classic example of this widely applied protective group chemistry.

The derivative, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is an exceptionally useful bifunctional synthetic intermediate.[3][4] It has been extensively used in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides.[4] Its utility lies in the presence of both a protected ketone and a free ketone within the same molecule, allowing for selective chemical transformations. This compound is a key building block in the preparation of potent analgesic compounds and in the synthesis of tritium-labeled probes for studying the dopamine reuptake complex.[3][5]

Physicochemical Properties

The physical and chemical properties of **1,4-Dioxaspiro[4.5]decane** and its key derivative, 1,4-Dioxaspiro[4.5]decan-8-one, are summarized below. This data is essential for their handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **1,4-Dioxaspiro[4.5]decane** (CAS: 177-10-6)

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[6][7]
Molecular Weight	142.20 g/mol	[6][8]
Boiling Point	184°C at 760 mmHg	[6]
73°C at 16 mmHg	[9]	
Density	1.02 g/mL	[9]
Refractive Index	1.459	[9]
IUPAC Name	1,4-dioxaspiro[4.5]decane	[8]
Synonyms	Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal	[8][10]

Table 2: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)

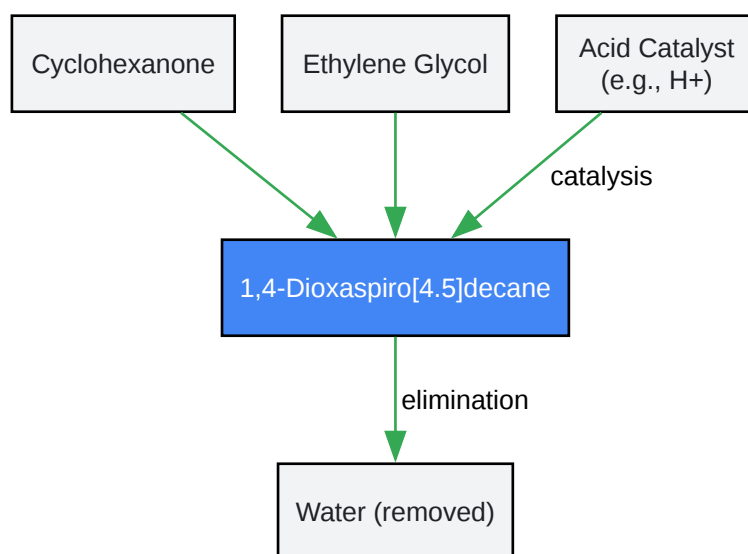
Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₃	[11]
Molecular Weight	156.18 g/mol	[11]
Melting Point	70-73°C	[3][5]
74-76°C	[11]	
Boiling Point	268.3°C at 760 mmHg	[3]
112°C	[5]	
Appearance	White to Off-white crystalline powder	[3][11]
Solubility	Soluble in chloroform and methanol	[3][5]
IUPAC Name	1,4-dioxaspiro[4.5]decan-8-one	[11]
Synonyms	1,4-Cyclohexanedione monoethylene ketal	[3][11]

Synthesis and Experimental Protocols

The synthesis of the **1,4-Dioxaspiro[4.5]decane** core is a straightforward acid-catalyzed ketalization. More complex derivatives are built upon this fundamental structure.

General Synthesis of 1,4-Dioxaspiro[4.5]decane

The formation of **1,4-Dioxaspiro[4.5]decane** is achieved through the acid-catalyzed reaction of cyclohexanone with ethylene glycol. This reaction is an equilibrium process, and often, water is removed to drive the reaction to completion.[1]



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Caption: Acid-catalyzed synthesis of **1,4-Dioxaspiro[4.5]decane**.

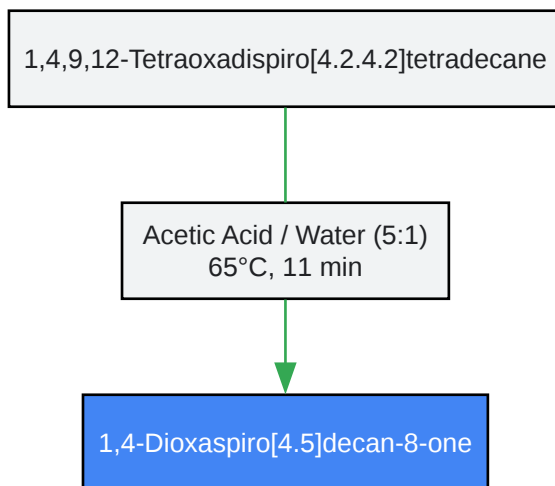
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A common method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[4]

Experimental Protocol:

- Prepare a 5:1 (v/v) mixture of acetic acid and water.[12]
- Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.[12]
- Heat the reaction mixture to 65°C and maintain this temperature for approximately 11 minutes.[12]
- Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]
- Upon completion, cool the reaction mixture.[12]

- Isolate the product, 1,4-Dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques.[12] Under these optimized conditions, yields can reach up to 80%.[4]



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Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

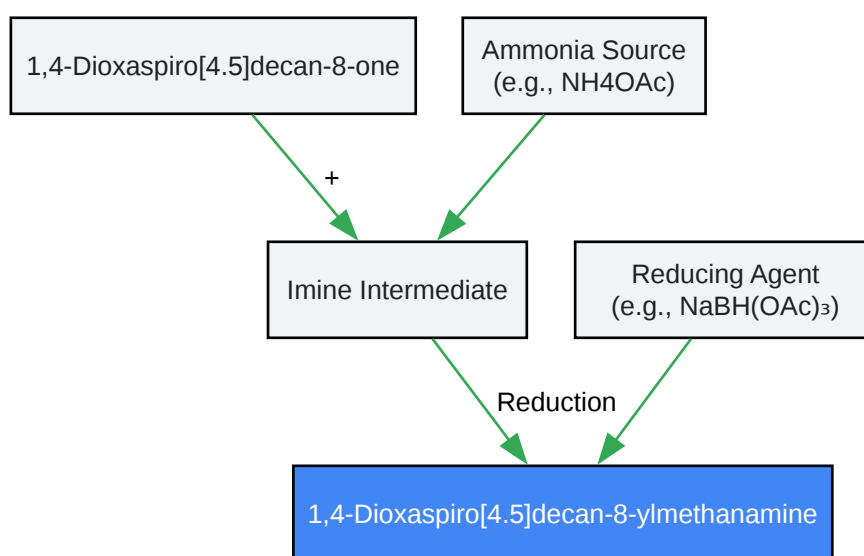
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This primary amine is a valuable building block in medicinal chemistry and is typically synthesized from 1,4-Dioxaspiro[4.5]decan-8-one via reductive amination.[13][14]

Experimental Protocol: Reductive Amination

- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in an anhydrous solvent like methanol or dichloromethane.[13]
- Add an ammonia source, such as a 5-10 fold excess of ammonium acetate.[13]
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[13]
- Cool the reaction mixture to 0°C in an ice bath.[13]
- Slowly add a reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 equivalents) or sodium cyanoborohydride (1.5-2.0 equivalents), in portions.[13]

- Adjust the pH to 6-7 with glacial acetic acid and continue stirring at room temperature for 12-24 hours.[12]
- Monitor the reaction by TLC or LC-MS.[12]
- Quench the reaction by the slow addition of water.[12]
- Work up the reaction by basifying the aqueous residue and extracting the product with an organic solvent.[12]
- Purify the crude product by column chromatography if necessary.[12]



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Caption: Reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Alternative Synthesis via Oxime Intermediate

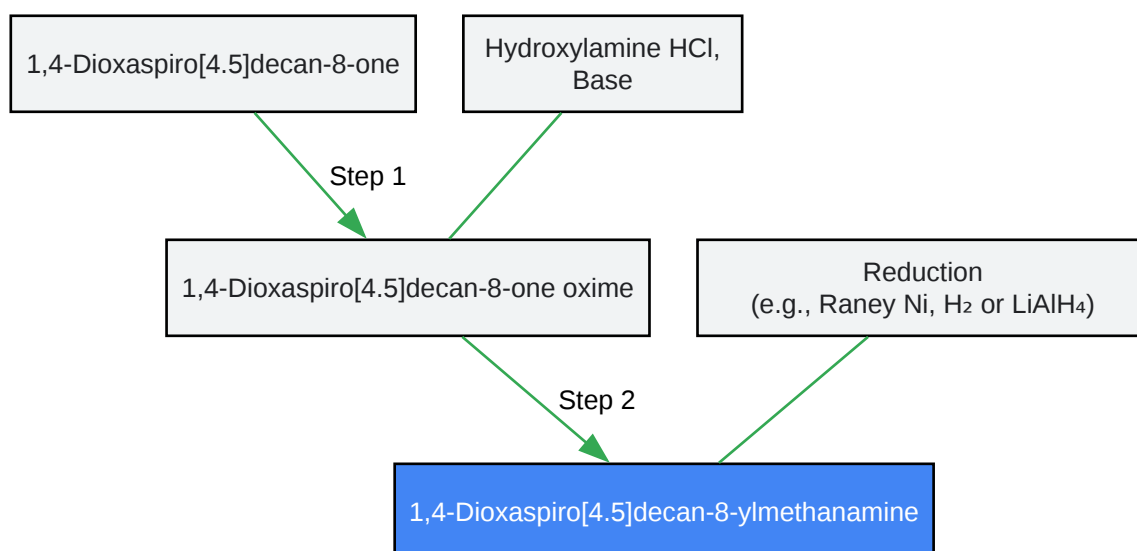
An alternative two-step process involves the conversion of the ketone to its oxime, followed by reduction.[13]

Experimental Protocol: Oxime Formation and Reduction

- Oxime Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like

sodium acetate (1.1-1.5 equivalents). Heat the mixture to reflux for 1-4 hours and monitor by TLC.[13]

- Oxime Reduction: The crude oxime can be reduced using various methods. For example, dissolve the oxime in methanol and add Raney nickel (approx. 10% by weight). Pressurize the vessel with hydrogen gas (50 psi) and stir for 12-18 hours.[15] Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can be used.[13]
- After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude product, which can then be purified.[15]



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Caption: Alternative synthesis via oxime reduction.

Applications in Research and Development

The **1,4-dioxaspiro[4.5]decane** scaffold is of significant interest to drug development professionals. Its rigid, three-dimensional structure provides a unique framework for creating novel therapeutic agents.[15] Derivatives have been investigated as potent and selective 5-HT_{1A} receptor agonists.[15] Furthermore, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors, indicating its potential

in developing treatments for neurological disorders.[12] The spirocyclic system is also found in ligands developed for the σ_1 receptor, which are potent tumor imaging agents.[16]

Conclusion

1,4-Dioxaspiro[4.5]decane, born from the fundamental principles of carbonyl protection chemistry, has evolved into a versatile scaffold in modern organic synthesis. Its derivatives, particularly the readily accessible 1,4-Dioxaspiro[4.5]decan-8-one, serve as critical building blocks for a wide array of complex molecules, including promising pharmaceutical candidates. The detailed protocols and physicochemical data provided in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

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